4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with a 4-chlorobenzoyl group at position 4, a 4-hydroxy-3-methoxyphenyl group at position 5, and a pyridin-2-yl group at position 1. This structure is part of a broader class of 3-hydroxy-pyrrol-2-one derivatives, which are of interest due to their diverse pharmacological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5/c1-31-17-12-14(7-10-16(17)27)20-19(21(28)13-5-8-15(24)9-6-13)22(29)23(30)26(20)18-4-2-3-11-25-18/h2-12,20,27-28H,1H3/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGHXDAVVJZHAA-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. Understanding the biological activity of this compound involves examining its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C24H25ClN2O6
- Molecular Weight : 472.92 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammation and pain pathways. Inhibition of COX-II can lead to reduced synthesis of prostaglandins, thereby alleviating inflammatory responses.
Biological Activity Overview
Recent studies have highlighted several key aspects of the biological activity of this compound:
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Anti-inflammatory Properties :
- The compound has demonstrated significant COX-II inhibitory activity, with IC50 values indicating effective inhibition compared to standard anti-inflammatory drugs like Celecoxib.
- In vivo studies have shown that it can reduce inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.
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Analgesic Effects :
- Analgesic activity has been observed in various pain models, indicating its potential utility in pain management therapies.
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Antioxidant Activity :
- The compound exhibits antioxidant properties, which may contribute to its overall therapeutic effects by reducing oxidative stress associated with chronic inflammatory conditions.
Data Table: Biological Activity Summary
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on COX Inhibition : A study conducted by Eren et al. reported that derivatives similar to this compound exhibited selective COX-II inhibition with minimal ulcerogenic effects, highlighting a favorable safety profile for chronic use (Eren et al., 2023) .
- In Vivo Efficacy : Another research effort demonstrated that the compound effectively reduced edema and pain in rat models of inflammation, suggesting its potential application in treating inflammatory diseases (Chandana et al., 2023) .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolone Core
The following analogs differ in substituents at key positions (Table 1):
Key Observations :
Physicochemical Properties
Comparative data on melting points (mp) and molecular weights (MW) (Table 2):
Key Observations :
Enzyme Inhibition Potency
From , IC₅₀ values for matriptase inhibition (Table 3):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
